molecular formula C10H13ClN2O B1345276 N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 879326-78-0

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Cat. No.: B1345276
CAS No.: 879326-78-0
M. Wt: 212.67 g/mol
InChI Key: TXYASGLTJVGMHT-UHFFFAOYSA-N
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Description

Molecular Identity and Nomenclature

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide is a chlorinated pyridine derivative with the molecular formula $$ \text{C}{10}\text{H}{13}\text{ClN}2\text{O} $$ and a molecular weight of 212.68 g/mol. Its IUPAC name derives from the pyridine backbone substituted at the 3-position with a pivalamide group ($$ \text{-N-C(=O)-C(CH}3\text{)}_3 $$) and at the 5-position with a chlorine atom (Figure 1). The systematic name reflects this substitution pattern: N-(5-chloropyridin-3-yl)-2,2-dimethylpropanamide.

Key Structural Features:

  • Pyridine core : A six-membered aromatic ring with one nitrogen atom.
  • Chlorine substituent : Located at the 5-position, enhancing electrophilic reactivity.
  • Pivalamide group : A bulky tert-butyl carbonyl moiety at the 3-position, influencing steric and electronic properties.

Synonyms include N-(5-chloropyridin-3-yl)pivalamide and MFCD08235141. The SMILES notation is $$ \text{CC(C)(C)C(=O)NC1=CC(=CN=C1)Cl} $$, while the InChI key is $$ \text{TXYASGLTJVGMHT-UHFFFAOYSA-N} $$.

Historical Context in Pyridine Chemistry

Pyridine, first isolated from coal tar in 1849, became a cornerstone of heterocyclic chemistry due to its aromaticity and versatility. The development of pyridine derivatives accelerated in the 20th century with methods like the Chichibabin synthesis, which enabled large-scale production of substituted pyridines. This compound emerged as part of efforts to modify pyridine’s reactivity for pharmaceutical and agrochemical applications. For instance, chloropyridines are intermediates in herbicides (e.g., chlorpyrifos) and antiviral agents. The introduction of the pivalamide group, a common motif in prodrug design, reflects strategies to enhance metabolic stability.

Position within Heterocyclic Compound Classification

As a monocyclic heteroaromatic compound , this molecule belongs to the pyridine family, classified under six-membered rings with one nitrogen atom. Its substituents place it in two subcategories:

  • Chloropyridines : Halogenated derivatives known for electrophilic substitution reactivity.
  • Acylated pyridines : Amide-functionalized variants used to modulate solubility and binding affinity.

Compared to simpler pyridines (e.g., nicotinic acid), the chlorine and pivalamide groups introduce steric hindrance and electronic effects that alter reactivity. For example, the electron-withdrawing chlorine atom deactivates the ring toward electrophilic attacks, while the pivalamide group directs nucleophilic substitutions to specific positions.

Research Significance in Chemical Sciences

This compound serves as a key intermediate in synthesizing bioactive molecules:

  • Antiviral agents : Pyridine derivatives are explored for respiratory syncytial virus (RSV) inhibitors, where substituents like pivalamide improve target binding.
  • Agrochemicals : Chloropyridines are precursors to neonicotinoid insecticides and herbicides.
  • Cross-coupling reactions : The chlorine atom enables Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups.

Recent studies highlight its utility in fragment-based drug design, where the rigid pyridine core and modular substituents facilitate optimization of pharmacokinetic properties. For example, analogs with similar frameworks have shown nanomolar potency against viral fusion proteins.

Table 1: Key Properties of this compound

Property Value/Description Source
Molecular Formula $$ \text{C}{10}\text{H}{13}\text{ClN}_2\text{O} $$
Molecular Weight 212.68 g/mol
CAS Registry Number 879326-78-0
SMILES $$ \text{CC(C)(C)C(=O)NC1=CC(=CN=C1)Cl} $$
Key Functional Groups Chloropyridine, pivalamide

Properties

IUPAC Name

N-(5-chloropyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYASGLTJVGMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640084
Record name N-(5-Chloropyridin-3-yl)-2,2-dimethylpropanamide
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879326-78-0
Record name N-(5-Chloro-3-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879326-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloropyridin-3-yl)-2,2-dimethylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbodiimide-Mediated Coupling

One of the most common and efficient methods for preparing amides like this compound is the use of carbodiimide coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). This method activates the carboxylic acid group of 2,2-dimethylpropionic acid to form an active ester intermediate, which then reacts with the amine group of 5-chloro-3-aminopyridine to form the amide bond.

  • Reaction conditions: Room temperature, acetonitrile or dichloromethane as solvent, reaction time around 12 hours.
  • Advantages: Mild conditions, good yields, and minimal side reactions.
  • Example: Similar amides have been synthesized by reacting the acid with amines in the presence of DCC and NHS, yielding high purity products.

Azide Coupling Method

An alternative method involves the conversion of the acid derivative into an azide intermediate, which then undergoes coupling with the amine.

  • Procedure: The 2,2-dimethylpropionic acid derivative is first converted to an azide using sodium nitrite and hydrochloric acid at low temperature (0 °C). The azide intermediate is then reacted with 5-chloro-3-aminopyridine at 0 °C for 12 hours to afford the amide.
  • Advantages: This method often provides higher yields and simpler workup compared to carbodiimide coupling.
  • Example: This approach has been demonstrated for similar N-alkyl amides with aromatic amines, showing efficient coupling and good yields.

Direct Amidation via Acid Chloride

Another classical approach is the preparation of the acid chloride of 2,2-dimethylpropionic acid, followed by reaction with 5-chloro-3-aminopyridine.

  • Procedure: The acid is converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride under reflux. The acid chloride is then reacted with the amine in an inert solvent such as dichloromethane or chloroform, often in the presence of a base like triethylamine to neutralize the generated HCl.
  • Advantages: This method is straightforward and often results in high purity products.
  • Considerations: Requires careful handling of acid chlorides and control of reaction conditions to avoid side reactions.

Protection and Palladium-Catalyzed Coupling (Suzuki Reaction)

In more complex synthetic routes, the amine group of 5-chloro-3-aminopyridine can be protected (e.g., Boc protection), followed by palladium-catalyzed cross-coupling reactions to introduce the amide moiety or related substituents.

  • Steps:
    • Protection of the amine group under alkaline conditions.
    • Metal-catalyzed reaction to modify the pyridine ring or introduce substituents.
    • Suzuki coupling with appropriate boronic acid derivatives to form the desired amide.
  • Advantages: Useful for synthesizing derivatives or analogs with complex substitution patterns.
  • Example: Such methods have been reported for pyridine acetamide derivatives with pharmaceutical relevance.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Carbodiimide Coupling (DCC/NHS) DCC, NHS, amine, acetonitrile, RT, 12 h Mild, good yields, simple 70–90 Widely used for amide bond formation
Azide Coupling NaNO2, HCl (0 °C), amine coupling at 0 °C, 12 h High yield, simple workup 80–95 Efficient for aromatic amines
Acid Chloride Method SOCl2 or oxalyl chloride, amine, base, solvent High purity, straightforward 75–90 Requires careful handling of acid chloride
Protection + Pd-Catalyzed Coupling Boc protection, Pd catalyst, Suzuki coupling Enables complex derivatives Variable More complex, used for advanced synthesis

Research Findings and Notes

  • The azide coupling method has been found to be more efficient than carbodiimide coupling in terms of yield and ease of purification for similar amides.
  • Direct amidation via acid chloride remains a classical and reliable method but requires careful control of moisture and reaction conditions to prevent hydrolysis.
  • Protection strategies combined with metal-catalyzed cross-coupling allow for the synthesis of structurally diverse analogs, which is valuable in medicinal chemistry research.
  • Spectroscopic data such as ^1H NMR confirm the successful formation of the amide bond, with characteristic signals for the tert-butyl group (2,2-dimethyl) and aromatic protons of the pyridine ring.
  • The molecular weight of this compound is 212.67 g/mol, and its structure includes a 5-chloropyridin-3-yl moiety linked to a pivalamide group.

Scientific Research Applications

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular processes. For example, it may act as an inhibitor of certain protein kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Insights :

  • Halogen Effects : Chlorine (atomic radius: 0.99 Å) offers a balance between lipophilicity and steric effects, while bromine (1.14 Å) and iodine (1.33 Å) enhance lipophilicity but may compromise solubility .
  • Substituent Position : Pyridine ring substitution at the 3-position (target compound) vs. 2-position () alters electronic distribution and receptor interactions .

Functional Group Modifications

Compound Name Structural Features Biological Activity Key Differences
N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide Hydroxy group at 5-position Antidepressant properties Hydroxy group improves solubility (logP reduction) but reduces membrane permeability.
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide Methoxy group at 5-position Antibacterial activity Methoxy group enhances electron density, potentially improving binding to bacterial targets.
N-(5-chloropyridin-2-yl)acetamide Acetamide group, no dimethyl substitution Unspecified Lack of dimethyl groups reduces steric hindrance, increasing reactivity.

Key Insights :

  • Solubility vs. Lipophilicity: Polar groups (e.g., -OH, -OCH₃) improve aqueous solubility but may limit blood-brain barrier penetration, whereas nonpolar groups (e.g., -Cl, -Br) enhance lipid membrane interaction .

Structural Isomers and Derivatives

Compound Name Structural Features Biological Activity Key Differences
Nooglutyl (N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide) Hydroxymethyl group at 5-position Nootropic (memory enhancement) Hydroxymethyl group enhances metabolic stability and CNS penetration.
N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide Allyl group at 3-position Anticancer, anti-inflammatory Allyl group introduces conjugation potential for covalent binding.
N-(5-chloro-2-methoxyphenyl)acetamide derivatives Chlorine and methoxy on phenyl ring Enzyme inhibition Planar phenyl ring vs. pyridine alters π-π stacking interactions.

Key Insights :

  • Substituent Flexibility : Allyl or hydroxymethyl groups introduce functional handles for further chemical modifications .
  • Ring System Impact : Pyridine’s nitrogen atom provides a hydrogen-bond acceptor site, differentiating it from phenyl-based analogs .

Research Findings and Data Tables

Physicochemical Properties Comparison

Property Target Compound N-(5-Bromo analog) N-(5-Hydroxy analog)
Molecular Weight (g/mol) 212.7 ~257 ~210
logP (Predicted) ~2.1 ~2.8 ~1.3
Solubility (mg/mL) Low (lipophilic) Very Low Moderate (~10-20)

Biological Activity

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide is an organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a propionamide group , which contributes to its unique biological properties. Its chemical formula is C10H13ClN2OC_{10}H_{13}ClN_2O . The presence of the chloro group enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications.

This compound operates primarily through its interactions with specific enzymes and receptors. It has been identified as a potential inhibitor of certain protein kinases, which play crucial roles in signal transduction pathways related to cell proliferation and survival. This inhibition can lead to altered cellular processes, making it a candidate for anti-inflammatory and anticancer therapies .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially reducing inflammation in various conditions .
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways .
  • Enzyme Interaction : Interaction studies have shown that it may bind to enzymes involved in inflammatory responses, thereby modulating their activity .

Case Studies and Experimental Data

  • In vitro Studies : In laboratory settings, this compound has demonstrated significant inhibition of enzyme activity associated with inflammatory responses. For example, studies have shown IC50 values indicating effective inhibition levels against target enzymes .
  • Comparative Analysis : A comparative study with similar compounds revealed that the unique chlorine substitution enhances the compound's binding affinity to biological targets compared to non-halogenated analogs. This structural feature is crucial for its enhanced pharmacological profile .

Applications in Medicinal Chemistry

This compound is being explored for various applications:

  • Drug Development : Its potential as an anti-inflammatory and anticancer agent positions it as a promising candidate in drug development pipelines focused on treating chronic inflammatory diseases and cancers .
  • Biochemical Probes : The compound is also being investigated as a biochemical probe to study enzyme interactions and cellular pathways, providing insights into complex biological systems .

Comparative Structural Analysis

The following table outlines some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamideChlorine at 6-positionDifferent position affects reactivity
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamideIodine substitutionIncreased lipophilicity due to iodine
2,2-Dimethyl-N-pyridin-3-yl-propionamideLacks chlorine substitutionMay exhibit different biological activity

This comparative analysis highlights the significance of chlorine substitution in enhancing biological activity and pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the Curtius rearrangement using acyl azides (e.g., furan-2-carbonyl azide) with cuprate reagents (t-BuLi/CuCN) in THF at low temperatures (-78°C) can yield structurally similar amides, as demonstrated in pyridine derivatives . Additionally, coupling reactions involving chloro-substituted pyridines with pivaloyl groups under basic conditions (e.g., sodium carbonate or DBU) are effective for amide bond formation, as seen in patent syntheses . Optimize stoichiometry, solvent polarity, and temperature (e.g., reflux in benzene/toluene mixtures) to enhance yield.

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Characterize the pyridine ring protons (δ 6.3–8.0 ppm) and pivaloyl methyl groups (δ 1.3 ppm, singlet) .
  • IR : Identify carbonyl (C=O) stretches near 1663 cm⁻¹ and amide N-H bends around 3274 cm⁻¹ .
  • X-ray crystallography : Resolve bond angles and confirm substituent positions, as done for structurally related pyridine amides (e.g., N-(3-Chloro-1,4-dioxo-naphthalen-2-yl)-N-propionylpropionamide) .

Q. What are the recommended storage conditions to ensure chemical stability over time?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Similar pyridine derivatives (e.g., N-(6-chloropyridin-2-yl)-2,2-dimethylpropionamide) are sensitive to moisture and light, requiring desiccants and amber glass .

Advanced Research Questions

Q. How do substituent positions (e.g., 5-chloro on pyridin-3-yl vs. 6-chloro on pyridin-2-yl) influence the compound’s bioactivity or reactivity?

  • Methodological Answer : Use structure-activity relationship (SAR) studies:

  • Compare the target compound with analogs like N-(6-chloropyridin-2-yl)-2,2-dimethylpropionamide .
  • Test in vitro models (e.g., enzymatic assays) to assess bioactivity differences. For example, Nooglutyl (a pyridine-derived nootropic) showed altered efficacy with hydroxyl vs. methyl substitutions .
  • Computational docking (e.g., AutoDock) can predict binding affinities based on chloro positioning .

Q. What experimental designs are suitable for evaluating this compound’s pharmacokinetics and toxicity in preclinical models?

  • Methodological Answer :

  • Pharmacokinetics : Administer orally or intravenously to rodents; quantify plasma concentrations via LC-MS/MS. Monitor metabolites (e.g., hydrolyzed pivalic acid) .
  • Toxicity : Conduct acute/chronic toxicity studies (OECD guidelines). Assess liver/kidney function (ALT, creatinine) and histopathology. Reference pyridine-based pharmaceuticals (e.g., Nooglutyl) for dose-ranging .

Q. How can contradictions in published data (e.g., conflicting solubility or bioactivity reports) be resolved?

  • Methodological Answer :

  • Solubility : Re-test under standardized conditions (e.g., PBS at pH 7.4, DMSO stock solutions) and compare with structurally validated analogs (e.g., N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide) .
  • Bioactivity : Replicate assays using identical cell lines (e.g., SH-SY5Y for neuroactivity) and positive controls. Validate purity via HPLC (>98%) to rule out batch variability .

Q. What computational methods are effective for predicting this compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model binding to acetylcholine esterase (AChE) using software like GROMACS, referencing pyridine-carboxamide interactions .
  • QSAR Modeling : Train models on pyridine amide datasets to predict logP, pKa, and binding energies .

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